

# Spectroscopic Profile of trans,trans-2,4-Octadienal: A Technical Guide

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## Compound of Interest

Compound Name:	2,4-Octadienal
CAS No.:	38743-20-3
Cat. No.:	B7804222

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Authored for researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the spectroscopic data for trans,trans-**2,4-octadienal**. This document summarizes key quantitative data, details experimental protocols for major spectroscopic techniques, and presents a logical workflow for the spectroscopic analysis of this compound.

trans,trans-**2,4-Octadienal** is a polyunsaturated fatty aldehyde.[1] It is a flavoring agent found in various foods and beverages.[2] A thorough understanding of its spectroscopic properties is essential for its identification, quantification, and characterization in various matrices.

## Spectroscopic Data Summary

The following tables provide a consolidated summary of the available quantitative spectroscopic data for trans,trans-**2,4-octadienal**.

### Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Parameter	<sup>1</sup> H NMR	<sup>13</sup> C NMR
Nucleus	<sup>1</sup> H	<sup>13</sup> C
Source	[1]	[1]

Note: Specific chemical shift and coupling constant data for <sup>1</sup>H NMR and a detailed peak list for <sup>13</sup>C NMR are not readily available in the public domain and would typically be determined through direct experimental analysis. General chemical shift ranges for protons in similar chemical environments (aldehydic, olefinic, and aliphatic) are well-established.[3][4] Similarly, characteristic chemical shift ranges for carbons in aldehydes, alkenes, and alkanes are known.[5][6]

## Table 2: Fourier-Transform Infrared (FTIR) Spectroscopy Data

Parameter	Value
Technique	Capillary Cell: Neat
Source of Sample	Aldrich Chemical Company, Inc.
Key Vibrational Frequencies (cm <sup>-1</sup> )	Data not explicitly provided in peak list format in the search results. Characteristic absorptions for α,β-unsaturated aldehydes include a C=O stretch around 1685-1666 cm <sup>-1</sup> and C-H stretches for the aldehyde group around 2830-2695 cm <sup>-1</sup> . [7]
Source	[1]

## Table 3: Mass Spectrometry (MS) Data

Parameter	Value
Ionization Method	Electron Ionization (EI)
Molecular Weight	124.18 g/mol [1]
Molecular Ion (M <sup>+</sup> )	m/z 124
Key Fragment Ions (m/z)	Specific fragmentation data requires interpretation of the mass spectrum. Common fragmentation patterns for aldehydes include $\alpha$ -cleavage and McLafferty rearrangement.[8][9]
Source	[8]

#### Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Parameter	Value
Key Absorption Maxima ( $\lambda_{\text{max}}$ )	Specific $\lambda_{\text{max}}$ values for trans,trans-2,4-octadienal were not found in the search results. Conjugated systems like this typically exhibit strong $\pi \rightarrow \pi$ transitions in the UV region. The presence of the carbonyl group can also lead to a weaker $n \rightarrow \pi^*$ transition at a longer wavelength.*[10]
Source	[1]

## Experimental Protocols

The following sections detail generalized experimental methodologies for the spectroscopic analysis of trans,trans-2,4-octadienal.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra for structural elucidation.

Methodology:

- **Sample Preparation:** A sample of **trans,trans-2,4-octadienal** is dissolved in a deuterated solvent, such as chloroform-d ( $\text{CDCl}_3$ ) or dimethyl sulfoxide-d<sub>6</sub> ( $\text{DMSO-d}_6$ ).<sup>[11]</sup> The concentration is typically in the range of 5-25 mg/mL. The solution is then transferred to a 5 mm NMR tube.<sup>[11]</sup>
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.
- **Data Acquisition:**
  - The instrument is tuned to the appropriate frequency for  $^1\text{H}$  or  $^{13}\text{C}$ .
  - The sample is shimmed to optimize the magnetic field homogeneity.
  - For  $^1\text{H}$  NMR, a standard pulse sequence is used to acquire the free induction decay (FID).
  - For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is typically used to obtain a spectrum with singlet peaks for each unique carbon.
  - The acquisition parameters, such as the number of scans, relaxation delay, and spectral width, are optimized to ensure a good signal-to-noise ratio.<sup>[12][13]</sup>
- **Data Processing:** The FID is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

## Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in **trans,trans-2,4-octadienal**.

Methodology:

- **Sample Preparation:**
  - **Neat Liquid:** A drop of the liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin capillary film.<sup>[1]</sup>

- Gas Phase (for volatile compounds): The sample is introduced into a gas cell with a defined path length.[14][15]
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:
  - A background spectrum of the empty sample holder (or the gas cell filled with an inert gas like nitrogen) is collected.
  - The sample is placed in the infrared beam path.
  - The sample spectrum is recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio. The data is collected over a standard mid-infrared range (e.g., 4000-400  $\text{cm}^{-1}$ ).
- Data Processing: The sample interferogram is Fourier transformed to produce the infrared spectrum. The spectrum is then presented as transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of trans,trans-**2,4-octadienal**, often after separation from a mixture.

Methodology:

- Sample Preparation: The sample is typically diluted in a volatile organic solvent. For trace analysis of aldehydes, derivatization with a reagent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be performed to improve chromatographic properties and sensitivity.[16][17]
- Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.
- GC Conditions:
  - Column: A non-polar capillary column (e.g., DB-5ms) is commonly used.[16]

- Injection: A small volume (e.g., 1  $\mu\text{L}$ ) of the sample is injected into the heated inlet, often in splitless mode for higher sensitivity.[16]
- Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.[16]
- Oven Temperature Program: A temperature gradient is used to separate the components of the sample. For example, the oven temperature could start at a low temperature and be ramped up to a higher temperature.[18]
- MS Conditions:
  - Ionization: Electron Ionization (EI) at a standard energy of 70 eV is typically used.[16]
  - Mass Analyzer: A quadrupole or ion trap mass analyzer is common.
  - Scan Range: The mass-to-charge ratio ( $m/z$ ) is scanned over a relevant range (e.g., 50-550 amu).[16]
- Data Analysis: The resulting mass spectra for the chromatographic peak corresponding to trans,trans-**2,4-octadienal** are analyzed to identify the molecular ion and characteristic fragment ions.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelength of maximum absorption ( $\lambda_{\text{max}}$ ) associated with electronic transitions in the molecule.

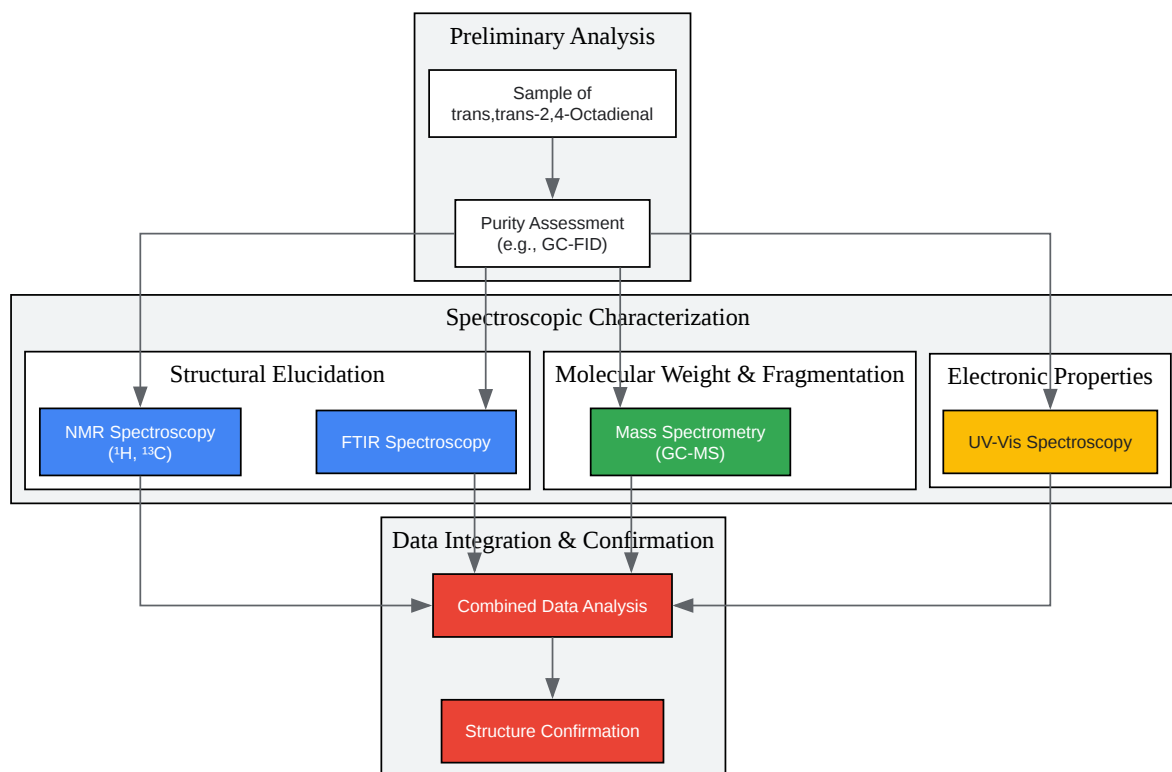
Methodology:

- Sample Preparation: A dilute solution of trans,trans-**2,4-octadienal** is prepared in a UV-transparent solvent, such as ethanol or hexane.[19] The concentration is adjusted to ensure that the absorbance falls within the linear range of the instrument (typically 0.1 to 1 AU).
- Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
- Data Acquisition:
  - A cuvette containing the pure solvent is used as a blank to record a baseline.[20]

- The sample solution is placed in a quartz cuvette of a known path length (typically 1 cm).
- The absorbance spectrum is recorded over a specific wavelength range (e.g., 200-400 nm).<sup>[20]</sup>
- Data Analysis: The wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) is identified from the spectrum.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of **trans,trans-2,4-octadienal**.



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Caption: A logical workflow for the spectroscopic analysis of a compound.

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